molecular formula C18H18N2O6S2 B12204275 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12204275
M. Wt: 422.5 g/mol
InChI Key: AVUNYLNOUCAZRR-GDNBJRDFSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a thiazolidinone ring and a dioxido-dihydrothiophene moiety makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.

    Introduction of the Methoxybenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with 4-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.

    Formation of the Dioxido-Dihydrothiophene Moiety: This is typically done by oxidizing a thiophene derivative to introduce the sulfone group, followed by cyclization to form the dihydrothiophene ring.

    Coupling of the Two Fragments: The final step involves coupling the benzylidene-thiazolidinone intermediate with the dioxido-dihydrothiophene derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional sulfone groups or to modify the existing ones.

    Reduction: Reduction reactions can be used to convert the sulfone groups back to sulfides or to reduce the benzylidene group.

    Substitution: The methoxy group on the benzylidene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can yield sulfides or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or as a modulator of biological pathways.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring are structurally similar and have been studied for their biological activities.

    Dihydrothiophenes: Compounds with a dihydrothiophene moiety share structural similarities and can undergo similar chemical reactions.

Uniqueness

What sets N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide apart is the combination of these two moieties in a single molecule, which provides a unique set of chemical and biological properties. This combination allows for a broader range of applications and makes the compound a versatile tool in scientific research.

Properties

Molecular Formula

C18H18N2O6S2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C18H18N2O6S2/c1-26-14-4-2-12(3-5-14)10-15-17(22)20(18(23)27-15)8-6-16(21)19-13-7-9-28(24,25)11-13/h2-5,7,9-10,13H,6,8,11H2,1H3,(H,19,21)/b15-10-

InChI Key

AVUNYLNOUCAZRR-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3CS(=O)(=O)C=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

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